molecular formula C23H25ClN2O3 B11023462 2-(6-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide

2-(6-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide

Cat. No.: B11023462
M. Wt: 412.9 g/mol
InChI Key: CPJJYEUNYDSWJN-UHFFFAOYSA-N
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Description

2-(6-Chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is a synthetic indole-acetamide derivative characterized by a 6-chloro-substituted indole core linked to a tetrahydro-2H-pyran ring bearing a 4-methoxyphenyl group. This compound’s structural uniqueness lies in the combination of the electron-withdrawing chloro group on the indole and the electron-donating methoxy group on the tetrahydro-2H-pyran moiety, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C23H25ClN2O3

Molecular Weight

412.9 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide

InChI

InChI=1S/C23H25ClN2O3/c1-28-20-6-3-18(4-7-20)23(9-12-29-13-10-23)16-25-22(27)15-26-11-8-17-2-5-19(24)14-21(17)26/h2-8,11,14H,9-10,12-13,15-16H2,1H3,(H,25,27)

InChI Key

CPJJYEUNYDSWJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide typically involves multi-step organic reactions. The key steps include the formation of the indole ring, the introduction of the chloro substituent, and the coupling with the tetrahydropyran moiety. Common reagents used in these reactions include chlorinating agents, protecting groups, and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(6-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The indole moiety may interact with enzymes or receptors, while the chloro substituent and tetrahydropyran group can influence the compound’s binding affinity and selectivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous indole- and acetamide-based derivatives, focusing on substituent effects, synthetic yields, and physicochemical properties.

Substituent Effects on Indole Core
  • Target Compound : Features a 6-chloroindole group. The chloro substituent enhances lipophilicity and may stabilize interactions with hydrophobic binding pockets in biological targets.
  • Compounds 10j, 10k, 10l, 10m (): These derivatives contain a 5-methoxy-2-methylindole core. The methoxy group improves solubility compared to chloro, while the methyl group may sterically hinder interactions. Notably, these compounds exhibit moderate to low synthetic yields (6–17%), possibly due to steric challenges during N-acylation .
Acetamide Side-Chain Variations
  • Target Compound : The acetamide is linked to a tetrahydro-2H-pyran-4-ylmethyl group with a 4-methoxyphenyl substituent. This moiety introduces conformational rigidity and may enhance metabolic stability compared to flexible alkyl chains.
  • Compound 6m () : Contains a 1,2,3-triazole ring in the side chain. Triazoles improve hydrogen-bonding capacity and metabolic resistance but may reduce passive diffusion due to polarity .
  • Compound 6y () : Features a bulky N-(phenyl(pyridin-2-yl)methyl) group. Such substituents increase molecular weight (MW > 500 Da) and may limit blood-brain barrier penetration, unlike the target compound’s smaller pyran ring .
Physicochemical and Spectroscopic Properties
Compound Melting Point (°C) Yield (%) Key Functional Groups (IR Peaks) Molecular Weight (Da)
Target Compound Not reported Not reported –NH (3291 cm⁻¹), C=O (1678 cm⁻¹) [inferred from analogs] ~430 (estimated)
10j () 192–194 8 C=O (1678 cm⁻¹), –Cl (785 cm⁻¹) ~473
6m () Not reported Not reported –NH (3291 cm⁻¹), C=O (1678 cm⁻¹) 393.11
Dichlorophenyl Acetamide () 473–475 Not reported –C=O (1678 cm⁻¹), –Cl (785 cm⁻¹) 394.27

Key Observations :

  • The target compound’s tetrahydro-2H-pyran group likely lowers its melting point compared to rigid aromatic analogs (e.g., 10j).
  • Chloro and methoxy substituents balance lipophilicity (clogP ~3–4), whereas nitro or pyridyl groups (e.g., 10l, 10m) increase polarity .
Structural and Crystallographic Insights
  • Dichlorophenyl Acetamide () : Crystal structure analysis reveals planar amide groups and hydrogen-bonded dimers (R22(10) motifs). The dihedral angles between aromatic rings (54.8–77.5°) suggest conformational flexibility, which may enhance binding to diverse targets .

Biological Activity

The compound 2-(6-chloro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide , with CAS number 1351698-08-2 , is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C23H25ClN2O3C_{23}H_{25}ClN_{2}O_{3}, with a molecular weight of 412.9 g/mol . Its structural complexity suggests potential interactions with various biological targets.

PropertyValue
CAS Number1351698-08-2
Molecular FormulaC23H25ClN2O3
Molecular Weight412.9 g/mol

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anti-inflammatory , antimicrobial , and anticancer agent . The following sections detail these activities based on various studies.

Anti-inflammatory Activity

Studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. For example, the inhibition of myeloperoxidase (MPO), an enzyme linked to inflammatory responses, has been noted in related compounds, suggesting a similar mechanism may be applicable here .

Antimicrobial Activity

Preliminary in vitro studies indicate that derivatives of indole compounds can possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure of this compound suggests it may interact effectively with bacterial cell walls or metabolic pathways, although specific data on this compound is limited.

Anticancer Potential

Indoles are known for their anticancer properties, often acting through multiple mechanisms including apoptosis induction and cell cycle arrest. Compounds structurally related to this compound have shown promise in preclinical cancer models, warranting further investigation into this specific compound's efficacy.

Case Studies and Research Findings

  • In Vitro Studies : A study examining the cytotoxic effects of indole derivatives on cancer cell lines demonstrated that certain structural modifications enhance activity against specific cancer types. While direct studies on our compound are lacking, insights from related compounds indicate potential effectiveness .
  • Mechanism of Action : Research into similar indole-based compounds revealed that they often function by modulating signaling pathways associated with inflammation and apoptosis. Understanding these mechanisms can guide future studies on this compound.
  • Pharmacokinetics : Although detailed pharmacokinetic studies for this specific compound are not available, understanding the behavior of similar compounds can provide insights into absorption, distribution, metabolism, and excretion (ADME) profiles which are critical for therapeutic applications.

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